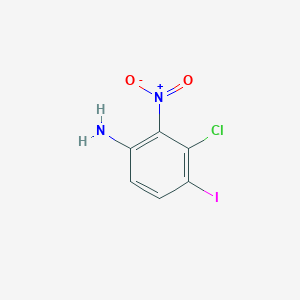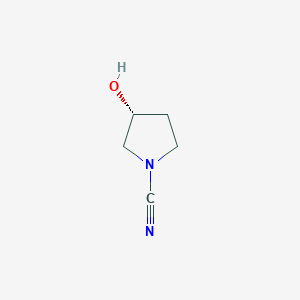
(3R)-3-hydroxypyrrolidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxypyrrolidine-1-carbonitrile is a chiral compound with a hydroxyl group and a nitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxypyrrolidine-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Nitrile Introduction: Conversion of the amine group at the 1-position to a nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxypyrrolidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-pyrrolidine-1-carbonitrile.
Reduction: Formation of 3-hydroxypyrrolidine-1-amine.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
(3R)-3-hydroxypyrrolidine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxypyrrolidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxypyrrolidine-1-carbonitrile: The enantiomer of (3R)-3-hydroxypyrrolidine-1-carbonitrile with similar chemical properties but different biological activity.
3-hydroxypyrrolidine-1-carboxamide: A compound with a carboxamide group instead of a nitrile group.
3-hydroxypyrrolidine-1-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and nitrile functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1689881-86-4 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3R)-3-hydroxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m1/s1 |
InChI Key |
DZPZUQDKKCYRAB-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C#N |
Canonical SMILES |
C1CN(CC1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



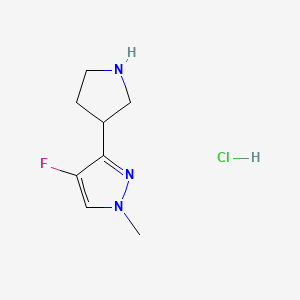
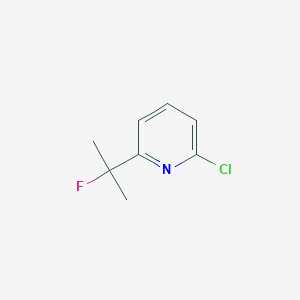

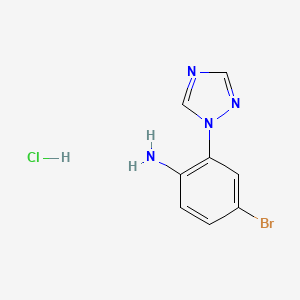
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
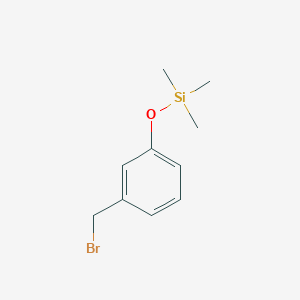
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
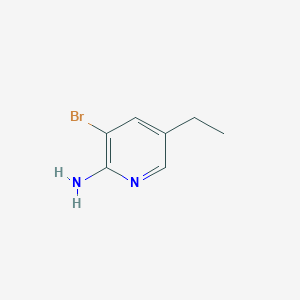
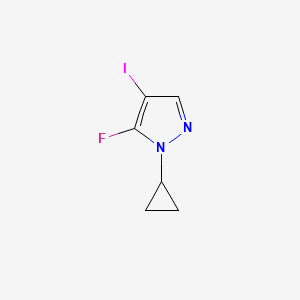
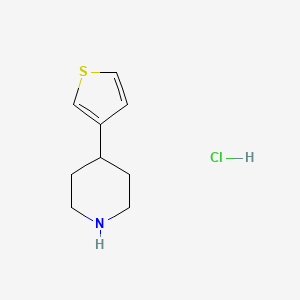
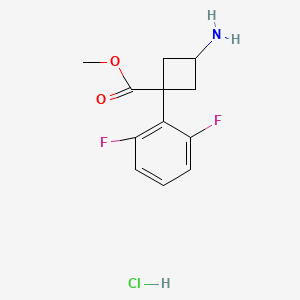
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
